3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one
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Overview
Description
3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro and Hydroxy Groups: This step involves the selective fluorination and hydroxylation of the aromatic ring, which can be accomplished using reagents such as fluorine gas or hydrofluoric acid and hydroxylating agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation Products: Formation of carbonyl derivatives.
Reduction Products: Formation of hydroxyl derivatives.
Substitution Products: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluoro and hydroxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid
- 3-Fluoro-4-hydroxyphenylboronic Acid
- (4-Fluoro-3-hydroxyphenyl)boronic acid
Uniqueness
3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is unique due to its benzofuran core structure combined with the fluoro and hydroxy substituents. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds.
Properties
CAS No. |
144654-37-5 |
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Molecular Formula |
C20H13FO3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(4-fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13FO3/c21-14-10-11-17(18(22)12-14)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H |
InChI Key |
SSIIAIWFLDJMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)F)O |
Origin of Product |
United States |
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